3-Phenylazetidine

説明

Significance of Four-Membered Nitrogen-Containing Heterocycles in Organic Chemistry

Four-membered nitrogen-containing heterocycles, such as azetidines, are crucial substrates in organic chemistry. nih.gov Their importance stems from their utility in designing and preparing biologically active compounds through the functionalization of various positions on the ring. nih.gov These heterocycles serve as versatile building blocks for synthesizing other nitrogen-containing compounds with potential biological properties. nih.gov The ring strain inherent in the four-membered structure imparts unique reactivity, making them valuable in organic synthesis. vulcanchem.com Azetidines, in particular, offer a favorable balance of stability and reactivity, which is advantageous in the development of pharmaceutical scaffolds.

Compounds containing four-membered heterocycles with oxygen, nitrogen, or sulfur atoms are of growing interest due to their structural characteristics and biological activities. rsc.org The prevalence of these motifs in biologically active molecules continues to drive research into their efficient synthetic preparation. rsc.org

Historical Context of Azetidine (B1206935) Chemistry

The history of azetidine compounds dates back to the early 20th century. jmchemsci.comjmchemsci.com The development of azetidine chemistry has been closely linked to the discovery and modification of β-lactam antibiotics like penicillin. jmchemsci.comjmchemsci.com Initially, the strained nature of the four-membered ring and the associated difficulties in its formation led to less focus on azetidines compared to their five- and six-membered counterparts. acs.org However, the recognition of their potential in various applications has spurred the development of numerous synthetic methods over the years. acs.orgmagtech.com.cn

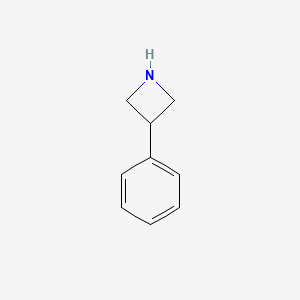

Overview of 3-Phenylazetidine as a Key Structural Motif

This compound is a derivative of the azetidine ring system where a phenyl group is attached to the carbon atom at the 3-position. ontosight.aiontosight.ai This specific substitution pattern confers unique properties to the molecule, influencing its reactivity and potential applications. ontosight.ai The presence of the phenyl group can impact lipophilicity and introduce the possibility of π-π stacking interactions, which are important considerations in medicinal chemistry. vulcanchem.comontosight.ai As a result, this compound and its derivatives are recognized as important building blocks in the synthesis of more complex molecules, including those with potential therapeutic value. ontosight.aisolubilityofthings.comangenechemical.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGEXKQMVAILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651786 | |

| Record name | 3-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-13-7 | |

| Record name | 3-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylazetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The primary methods for constructing the azetidine ring involve the formation of either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the four-membered ring. magtech.com.cn This article will focus on the cyclization strategies centered around C-N bond formation.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of azetidines. These reactions typically involve an intramolecular reaction where a nitrogen atom attacks an electrophilic carbon center to form the heterocyclic ring. nih.gov

The formation of a C-N bond is a common and effective strategy for synthesizing the azetidine scaffold. magtech.com.cnprinceton.edu Various methods have been developed that leverage different types of starting materials and reaction conditions to achieve this transformation.

Intramolecular nucleophilic substitution is a widely employed method for the synthesis of azetidines. nih.govsolubilityofthings.com This approach typically involves a γ-amino alcohol or a related derivative where the amino group acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring.

A common strategy involves the use of 1,3-aminoalcohols, which can be converted into derivatives with a suitable leaving group, such as a tosylate, at the hydroxyl position. Subsequent intramolecular cyclization under basic conditions yields the azetidine. For instance, N-Boc-3-phenylazetidin-3-ol can be synthesized from N-Boc-3-azetidinone and phenyllithium. core.ac.uk A multi-step synthesis starting from 2-(4-bromophenyl)methyl cyanide can also yield 3-(4-bromophenyl)azetidine (B121925) through a process involving reduction, protection, tosylation, and subsequent cyclization. researchgate.net

The table below summarizes examples of nucleophilic substitution reactions for the synthesis of 3-phenylazetidine derivatives.

| Starting Material | Reagents | Product | Yield |

| N-Boc-3-azetidinone | 1. Phenyllithium, THF, -78 °C | N-Boc-3-phenylazetidin-3-ol | 61% core.ac.uk |

| 2-(4-bromophenyl)methyl cyanide | 1. Ethylchloroformate, n-BuLi; 2. NaBH4; 3. Boc2O, Et3N; 4. TsCl; 5. Cyclization & Hydrolysis | 3-(4-bromophenyl)azetidine | - |

Table built with data from sources core.ac.ukresearchgate.net

Reductive cyclization is another key strategy for the synthesis of azetidines. This method often involves the reduction of a precursor containing both an imine (or a related functional group) and a group that can be transformed into a leaving group, or a direct reductive coupling. researchgate.net For example, the reduction of β-lactams (azetidin-2-ones) with reagents like aluminum hydride (AlH3) or its derivatives can provide access to the corresponding azetidines in good yields. researchgate.net Another approach involves the reductive cyclization of 4-chloro-2-(N-alkylimino)butanoates using sodium cyanoborohydride (NaCNBH3) or lithium aluminum hydride (LiAlH4). researchgate.net

A specific example is the reduction of 3-phenyl-3-methyl-2-azetidinone with lithium aluminum hydride (LiAlH4) to produce 3-methyl-3-phenylazetidine. The reaction proceeds through the nucleophilic attack of hydride ions on the carbonyl carbon of the lactam.

The following table presents an example of a reductive cyclization to form a this compound derivative.

| Starting Material | Reagent | Product |

| 3-Phenyl-3-methyl-2-azetidinone | LiAlH4 | 3-Methyl-3-phenylazetidine |

Table built with data from source

The cyclization of homoallylic amines is a valuable method for synthesizing substituted azetidines. magtech.com.cn This strategy often involves an electrophile-induced cyclization. For example, treatment of homoallylic amines with iodine in the presence of a base like sodium hydrogen carbonate can lead to the formation of 2-(iodomethyl)azetidine derivatives. rsc.orgrsc.org The reaction temperature can influence the outcome, with lower temperatures favoring the formation of the four-membered azetidine ring. rsc.org Selenium-induced cyclization of secondary homoallylic amines has also been shown to produce azetidines or pyrrolidines depending on the reaction conditions. acs.org

The table below illustrates the iodocyclization of a homoallylic amine.

| Starting Material | Reagents | Product |

| Homoallylic amine | I2, NaHCO3, MeCN, RT | cis-2-(Iodomethyl)azetidine derivative |

Table built with data from sources rsc.orgrsc.org

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of azetidine rings. magtech.com.cn These methods often involve the intramolecular coupling of a nitrogen nucleophile with a carbon electrophile generated via a palladium catalyst. For instance, palladium-catalyzed allylic amination can be used to form azetidines enantioselectively. rsc.org Another approach is the palladium-catalyzed aminoalkylative cyclization of aminoenynes with aldehydes and boronic acids or hydrosilanes, which allows for the synthesis of various N-heterocycles. nih.gov Palladium-catalyzed cyclization of benzamides with arynes has also been developed to synthesize tricyclic phenanthridinone derivatives. rsc.org

The table below provides an example of a palladium-catalyzed cyclization.

| Starting Material Type | Catalyst System | Product Type |

| Aminoenynes, Aldehydes, Boronic acids/Hydrosilanes | Palladium catalyst | Exocyclic 1,3-dienes with saturated N-heterocycles |

Table built with data from source nih.gov

Cyclizations of Allylic and Homoallylic Amines

C-C Bond Formation Approachesmagtech.com.cn

The formation of a carbon-carbon bond is a fundamental strategy in the synthesis of the azetidine core. magtech.com.cn This can be achieved through several methods, including nucleophilic displacements and Michael additions.

Nucleophilic displacement reactions are a common method for constructing the azetidine ring. magtech.com.cn This approach typically involves an intramolecular cyclization where a nucleophile attacks an electrophilic carbon center to form the four-membered ring. For instance, the synthesis of N-substituted azetidines can be achieved from the cyclization of zwitterionic ammonium (B1175870) sulfates, which are derived from the ring-opening of cyclic sulfates of propane-1,3-diol with various amines. medwinpublishers.com This cyclization is often facilitated by microwave irradiation in the presence of a base like aqueous potassium hydroxide. medwinpublishers.com

Another example involves the reaction of (benzamidomethyl)triethylammonium chloride with various carbon nucleophiles in aqueous media. arkat-usa.org This method allows for the formation of C-C bonds under mild conditions, at ambient temperature, and without the need for a catalyst, yielding mono-C-alkyl and di-C-alkyl derivatives. arkat-usa.org The use of a base such as triethylamine (B128534) is employed to facilitate the reaction. arkat-usa.org

The table below summarizes key aspects of nucleophilic displacement for azetidine synthesis.

| Starting Material Example | Reagents | Key Conditions | Product Type |

| Cyclic sulfate (B86663) of propane-1,3-diol and amines | Aqueous potassium hydroxide | Microwave irradiation | N-substituted azetidines |

| (Benzamidomethyl)triethylammonium chloride | Carbon nucleophiles, triethylamine | Aqueous media, ambient temperature | Mono- and di-C-alkyl derivatives |

The Michael addition, or conjugate addition, is a versatile method for C-C bond formation that is widely used in organic synthesis. wikipedia.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org The reaction proceeds via the formation of an enolate, which then attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com

In the context of azetidine synthesis, Michael additions can be a key step in creating the necessary carbon framework prior to cyclization. For example, the reaction can be used to form a new carbon-carbon bond, setting the stage for a subsequent intramolecular reaction to close the four-membered ring. wikipedia.org Various nucleophiles, including enolates, amines, and thiols, can participate in conjugate addition reactions. masterorganicchemistry.com The regioselectivity of the Michael addition is a crucial aspect, with the nucleophile adding to the β-carbon of the α,β-unsaturated system. researchgate.net

A notable application is the tandem C-nucleophile addition/cyclization process involving conjugated nitrosoalkenes, where the Michael addition of a nucleophile can be followed by a cyclization to form N-O heterocycles. beilstein-journals.org While not directly forming an azetidine in this specific example, it illustrates the principle of using a Michael addition to initiate a ring-forming cascade.

Key features of the Michael addition are outlined in the table below.

| Reaction Type | Key Reactants | Driving Force | Mechanism Steps |

| Conjugate Addition | Michael donor (nucleophile), Michael acceptor (α,β-unsaturated carbonyl) | Formation of a stable C-C single bond. masterorganicchemistry.com | 1. Deprotonation to form enolate, 2. Conjugate addition, 3. Protonation. masterorganicchemistry.com |

Nucleophilic Displacements

Cycloaddition Reactions

Cycloaddition reactions provide a direct and atom-economical route to the azetidine ring system. medwinpublishers.com These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] photocycloaddition between an imine and an alkene is a powerful method for the direct synthesis of azetidines. semanticscholar.orgrsc.org This reaction, often referred to as an aza Paternò-Büchi reaction, involves the photochemical excitation of one of the reactants, leading to the formation of the four-membered ring. semanticscholar.orgrsc.org However, direct excitation methods can be limited by the photophysical properties of the imines and alkenes. escholarship.org

To overcome these limitations, various strategies have been developed. For instance, copper(I) catalysts can be used to enable the photocycloaddition of non-conjugated imines and alkenes. escholarship.org In this approach, a TpCu (hydrotris(pyrazolyl)borate copper(I)) catalyst forms a complex with the alkene, which then absorbs light and undergoes photoexcitation, facilitating the reaction with the imine to form the azetidine. researchgate.net Another strategy involves the use of photosensitizers, such as xanthone (B1684191) or iridium complexes, to selectively activate one of the components. escholarship.org For example, an iridium photocatalyst can mediate a visible light-induced [2+2] cycloaddition between oximes and olefins. chemrxiv.org

The stereospecificity of these reactions is a significant feature. For instance, the photocycloaddition of N-(arylsulfonyl)imines with styrenyl alkenes proceeds stereospecifically, which is attributed to the reaction occurring via a singlet state exciplex. semanticscholar.org

The following table presents examples of [2+2] photocycloaddition reactions for azetidine synthesis.

| Imine Component | Alkene Component | Catalyst/Sensitizer | Key Feature |

| N-(arylsulfonyl)imines | Styrenyl alkenes | 365 nm UV light | Stereospecific reaction via singlet exciplex. semanticscholar.org |

| Non-conjugated imines | Norbornene | TpCu (hydrotris(pyrazolyl)borate copper(I)) | Exclusive exo selectivity. escholarship.org |

| Oximes | Olefins | Iridium photocatalyst | Visible light-mediated, triplet energy transfer mechanism. chemrxiv.org |

The aza Paternò-Büchi reaction is a specific type of [2+2] photocycloaddition that involves an imine and an alkene, leading directly to an azetidine. semanticscholar.orgrsc.org This reaction is considered one of the most efficient methods for synthesizing functionalized azetidines due to its atom economy. semanticscholar.orgnih.gov However, its application has faced challenges, such as competing E/Z isomerization of the imine upon irradiation. semanticscholar.org

Recent advancements have focused on overcoming these challenges. The use of visible light photocatalysis has emerged as a mild and general protocol. chemrxiv.orgresearchgate.net For example, an iridium photocatalyst can facilitate the reaction between oximes and olefins under visible light, operating through a triplet energy transfer mechanism. chemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

In some cases, the reaction can proceed intramolecularly. For instance, selective excitation of a styrene (B11656) moiety in a molecule also containing an oxime can lead to an intramolecular [2+2] cycloaddition, forming a bicyclic azetidine with high diastereoselectivity. semanticscholar.org

Amine-catalyzed cycloaddition reactions offer another pathway to azetidine derivatives. For example, the reaction of alkynyl ketones with N-tosylimines can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) to produce completely substituted azetidines. organic-chemistry.org This reaction proceeds in dichloromethane (B109758) and provides moderate yields. organic-chemistry.org It is noteworthy that using a different catalyst, such as triphenylphosphine (B44618) (Bu3P), with the same reactants leads to the formation of highly functionalized 3-pyrrolines instead of azetidines, highlighting the critical role of the catalyst in directing the reaction pathway. organic-chemistry.org

Aza Paternò-Büchi Reactions

Ring Contraction and Expansion Rearrangements

Ring-rearrangement strategies provide powerful pathways to the azetidine core by capitalizing on the thermodynamic and kinetic properties of larger or smaller heterocyclic precursors. rsc.org

A notable method for synthesizing N-sulfonylazetidines involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This transformation is proposed to occur via nucleophilic addition to the N-activated amide carbonyl, leading to N-C(O) bond cleavage. The resulting intermediate, an α-bromocarbonyl derivative with a γ-positioned amide anion, subsequently undergoes intramolecular cyclization through an SN2 mechanism, effecting a formal ring contraction. rsc.org Optimal conditions for this reaction have been identified as using potassium carbonate as a base in a mixture of acetonitrile (B52724) and methanol (B129727). rsc.org This approach is versatile, as the starting α-bromo-N-sulfonylpyrrolidinones can be prepared through a two-step sequence involving in situ enol ether formation and subsequent bromination with N-bromosuccinimide (NBS), providing access to α-acylated azetidines. rsc.org

A study reported the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. The reaction, when conducted with various nucleophiles like alcohols and amines, provides access to functionalized azetidines. rsc.org

| Starting Material | Nucleophile | Base | Solvent | Product |

| α-bromo-N-sulfonylpyrrolidinone | Methanol | K₂CO₃ | MeCN/MeOH (9:1) | N-sulfonyl-2-methoxycarbonylazetidine |

| α-bromo-N-sulfonylpyrrolidinone | Various Alcohols/Amines | K₂CO₃ | MeCN/MeOH (9:1) | Corresponding α-acylated azetidines |

Table 1: Synthesis of Azetidines via Ring Contraction of Pyrrolidinones. rsc.org

The expansion of three-membered aziridine (B145994) rings to form four-membered azetidines is a challenging but valuable synthetic strategy. acs.org Various methods have been developed to facilitate this one-carbon homologation.

One approach involves the thermal isomerization of 2-(bromomethyl)aziridine (B1258505) derivatives. De Kimpe and co-workers demonstrated that heating kinetically favored aziridines could lead to the thermodynamically more stable azetidines. For instance, thermal isomerization of certain 2-(bromomethyl)aziridines was achieved by refluxing in dimethyl sulfoxide (B87167) (DMSO) at 70 °C to yield 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org The scope of this ring enlargement was also explored using various nucleophiles. rsc.org

Transition-metal catalysis offers another powerful tool for aziridine ring expansion. A rhodium-catalyzed reaction between strained bicyclic methylene (B1212753) aziridines and a rhodium-bound carbene results in a formal [3+1] ring expansion. nih.gov This process, which proceeds through an ylide-type mechanism, yields highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The strain within the methylene aziridine substrate facilitates a ring-opening/ring-closing cascade that effectively transfers chirality from the substrate to the product. nih.gov

More recently, biocatalytic methods have emerged. An engineered variant of cytochrome P450, P411-AzetS, has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.gov This "carbene transferase" enzyme controls the reaction to favor a rsc.orgnih.gov-Stevens rearrangement of a reactive aziridinium (B1262131) ylide intermediate, achieving high stereocontrol (99:1 er). chemrxiv.orgnih.gov This biocatalytic approach overcomes the common problem of competing cheletropic extrusion of ethylene (B1197577) from the aziridinium ylide. chemrxiv.orgnih.gov

| Method | Aziridine Substrate | Reagent/Catalyst | Key Features | Product |

| Thermal Isomerization | 2-(bromomethyl)aziridines | DMSO, 70 °C | Rearrangement from kinetic to thermodynamic product. rsc.org | 3-Bromoazetidines rsc.org |

| Rhodium Catalysis | Bicyclic methylene aziridines | Rhodium carbene | [3+1] ring expansion; high stereoselectivity. nih.gov | Methylene azetidines nih.gov |

| Biocatalysis | N-substituted aziridines | P411-AzetS enzyme, Diazo compound | Enantioselective rsc.orgnih.gov-Stevens rearrangement. chemrxiv.orgnih.gov | Chiral azetidines chemrxiv.orgnih.gov |

Table 2: Selected Methods for Ring Expansion of Aziridines to Azetidines.

Ring Contractions of Five-Membered Heterocycles

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a foundational method for accessing the corresponding azetidines. acs.org The choice of reducing agent is critical to achieving the desired transformation without cleaving the strained four-membered ring.

Powerful hydride-donating reagents are commonly employed for the reduction of the lactam functionality. Lithium aluminum hydride (LiAlH₄) is effective in reducing the β-lactam carbonyl to a methylene group, thereby converting the azetidin-2-one (B1220530) to an azetidine. This method has been documented for the synthesis of various azetidine derivatives. For example, a (3R,4S)-1-benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one can be reduced using LiAlH₄.

While specific examples detailing the use of diborane (B8814927) and alanes for 3-phenylazetidin-2-one (B95148) are less common in recent literature, these reagents are known for their ability to reduce amides and lactams. Their application follows similar principles, where the electrophilic carbonyl carbon is attacked by a hydride, leading to a reduction intermediate that ultimately yields the amine. The reactivity and selectivity of these reagents can be modulated by reaction conditions and substitution on the β-lactam ring.

A related diastereoselective reduction of C-3 functionalized azetidin-2-ones has been achieved using sodium borohydride (B1222165) (NaBH₄) in isopropanol, which preferentially yields trans-azetidines. rsc.org Although NaBH₄ is a milder reducing agent than LiAlH₄, this work highlights that the stereochemical outcome of the reduction can be controlled, which is a key consideration in stereoselective synthesis. rsc.org

| β-Lactam Substrate | Reducing Agent | Product | Reference |

| (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one | Lithium aluminum hydride (LiAlH₄) | (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidine | |

| C-3 functionalized azetidin-2-ones | Sodium borohydride (NaBH₄) | trans-Azetidines | rsc.org |

Table 3: Reduction of Azetidin-2-ones to Azetidines.

Stereoselective Synthesis of this compound Frameworks

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in medicinal chemistry and as chiral building blocks. uni-muenchen.de The synthesis of this compound frameworks often requires methods that can precisely control the relative and absolute stereochemistry of the substituents on the four-membered ring.

Diastereoselective Approaches

Diastereoselective synthesis of this compound derivatives can be accomplished through several strategies, including cycloadditions, reductions of prochiral precursors, and functionalization of existing azetidine rings.

The Staudinger [2+2] cycloaddition between an imine and a ketene (B1206846) is a classic method for forming the β-lactam ring, which is a precursor to azetidines. nih.govtandfonline.com When using a chiral imine or a chiral auxiliary, this reaction can proceed with high diastereoselectivity. For instance, the reaction of imines derived from substituted benzaldehydes with ketenes can yield trans- or cis-β-lactams depending on the reaction conditions and the nature of the substituents. Subsequent reduction of the lactam carbonyl preserves the stereochemistry at C3 and C4, leading to diastereomerically enriched azetidines. rsc.org

A notable diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines was developed via the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones. This protocol led to the preferential formation of trans-azetidines. rsc.org

Furthermore, diastereoselectivity can be achieved by the functionalization of a pre-existing azetidine ring. For example, α-lithiation of N-protected this compound followed by trapping with an electrophile can lead to 2-substituted derivatives with good diastereoselectivity. uni-muenchen.de The stereochemical outcome is often directed by the N-protecting group, which can chelate the lithium cation and direct the approach of the electrophile from the less hindered face. This strategy has been used to synthesize a variety of 2-substituted 3-hydroxyazetidines with high diastereoselectivity, where the cis-isomer was the major product. uni-muenchen.de

| Method | Precursor | Reagents/Conditions | Key Feature | Product Stereochemistry |

| Staudinger Cycloaddition | Imines and ketenes | Varies (e.g., TEA) | [2+2] cycloaddition to form β-lactam ring. nih.govtandfonline.com | Typically trans or cis, depending on conditions |

| β-Lactam Reduction | C-3 functionalized azetidin-2-ones | NaBH₄, isopropanol | Reduction of carbonyl group. rsc.org | Predominantly trans-azetidines rsc.org |

| α-Lithiation/Alkylation | N-thiopivaloylazetidin-3-ol | s-BuLi, TMEDA, then electrophile | Directed lithiation and electrophilic trap. uni-muenchen.de | Good diastereoselectivity, mainly cis uni-muenchen.de |

Table 4: Diastereoselective Approaches to Substituted Azetidine Frameworks.

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of substituted azetidines can be effectively achieved by employing chiral auxiliaries. A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

Oxazolidinones, particularly those popularized by David A. Evans, are a prominent class of chiral auxiliaries applicable to this type of synthesis. wikipedia.org These auxiliaries are typically derived from readily available amino acids or amino alcohols. wikipedia.orgorgsyn.org The general strategy involves attaching the chiral auxiliary to an achiral substrate. The steric bulk of the auxiliary then directs the approach of incoming reagents from the less hindered face, leading to the formation of one diastereomer in excess. wikipedia.org

In the context of azetidine synthesis, an α,β-unsaturated carbonyl compound bearing a chiral auxiliary can undergo reactions such as conjugate additions. For instance, a conjugate hydride reduction of an α,β-unsaturated N-acyloxazolidinone, followed by an asymmetric protonation of the resulting enolate, can establish a chiral center that becomes part of the azetidine precursor. nih.gov After the key stereocenter is set, subsequent cyclization steps form the azetidine ring, and the auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched product. nih.govresearchgate.net

Introduction of the Phenyl Group at the C3 Position

The installation of a phenyl substituent at the C3 position of the azetidine ring is a key step in the synthesis of this compound. Several classical and modern organic reactions are utilized for this purpose.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds by substituting an aromatic ring with an electrophile, typically a carbocation, in the presence of a Lewis acid catalyst. mt.commt.com This strategy can be applied to introduce a phenyl group onto the C3 position of a pre-formed azetidine ring.

A common approach involves the reaction of an N-protected 3-hydroxyazetidine derivative with an aromatic compound. For example, N-Boc-3-phenylazetidin-3-ol can be subjected to Friedel-Crafts conditions with toluene (B28343) using aluminum chloride (AlCl₃) as the Lewis acid catalyst. core.ac.ukuno.edu This reaction proceeds via the formation of a stabilized tertiary carbocation at the C3 position of the azetidine ring upon protonation and loss of the hydroxyl group. This carbocation then undergoes electrophilic aromatic substitution with the toluene nucleophile to afford the 3-(4-methylphenyl)-3-phenylazetidine product. core.ac.uk Similarly, calcium(II) catalysis has been shown to be effective for the Friedel-Crafts reaction of N-Cbz azetidinols with various aromatics, where the N-Cbz group is crucial for stabilizing the carbocation intermediate. nih.govacs.org

Table 1: Friedel-Crafts Alkylation for Synthesis of 3,3-Diarylazetidines

| Starting Material | Aromatic Reagent | Catalyst | Product | Yield |

| N-Boc-3-phenylazetidin-3-ol | Toluene | AlCl₃ | 3-(4-Methylphenyl)-3-phenylazetidine | 59% core.ac.uk |

| N-Cbz-3-hydroxy-3-phenylazetidine | Anisole | Ca(NTf₂)₂ | Benzyl 3-(4-methoxyphenyl)-3-phenylazetidine-1-carboxylate | 95% nih.gov |

| N-Cbz-3-hydroxy-3-phenylazetidine | Phenol | Ca(NTf₂)₂ | Benzyl 3-(4-hydroxyphenyl)-3-phenylazetidine-1-carboxylate | 99% nih.gov |

Grignard Reagent Additions

The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental C-C bond-forming reaction. bc.edu In the synthesis of this compound derivatives, phenylmagnesium halides (e.g., phenylmagnesium bromide or chloride) are added to N-protected azetidin-3-ones. google.comnih.gov This nucleophilic addition to the electrophilic carbonyl carbon results in the formation of a tertiary alcohol, specifically an N-protected 3-hydroxy-3-phenylazetidine. google.comimperial.ac.uk

These 3-hydroxy-3-phenylazetidine intermediates are stable compounds that can be isolated or used directly in subsequent reactions, such as the Friedel-Crafts alkylation described previously. core.ac.ukuno.edu The reaction conditions must be anhydrous, as Grignard reagents are strongly basic and will react with protic solvents like water. bc.edu The choice of the nitrogen protecting group (e.g., Boc, Cbz, or benzhydryl) is important as it influences the stability and subsequent reactivity of the azetidine ring. core.ac.uknih.govimperial.ac.uk Iron-catalyzed cross-coupling reactions between 3-iodoazetidines and Grignard reagents have also been developed, providing an alternative route to 3-aryl azetidines. rsc.org

Table 2: Synthesis of 3-Aryl-azetidin-3-ols via Grignard Addition

| Starting Material | Grignard Reagent | Solvent | Product | Yield |

| N-Boc-azetidin-3-one | Phenyllithium | THF | N-Boc-3-phenylazetidin-3-ol | 61% core.ac.uk |

| N-Cbz-azetidin-3-one | Phenylmagnesium bromide | THF | N-Cbz-3-hydroxy-3-phenylazetidine | 99% imperial.ac.uk |

| 1-t-Butyl-2,2-dimethyl-3-chloroazetidine HCl | Phenylmagnesium bromide | Ether | 1-t-Butyl-2,2-dimethyl-3-phenylazetidine | Not specified, product isolated as HCl salt google.com |

Modified Strecker Reactions

The Strecker synthesis is a classic multicomponent reaction that produces α-amino acids from aldehydes or ketones. jk-sci.commasterorganicchemistry.com A modified version of this reaction can be employed to synthesize 3-amino-3-phenylazetidine. This approach involves the reaction of an N-protected azetidin-3-one (B1332698) with an amine source and a cyanide source. tandfonline.comtandfonline.com

Functionalization of this compound

Once the this compound scaffold is constructed, it can be further modified, most commonly at the nitrogen atom, to generate a diverse library of compounds for various applications.

N-Alkylation and N-Arylation Strategies

The secondary amine of the this compound ring is nucleophilic and can be readily functionalized through N-alkylation and N-arylation reactions. ambeed.comambeed.com

N-Alkylation is typically achieved by reacting this compound with an alkyl halide or another suitable alkylating agent in the presence of a base. ambeed.com The base deprotonates the azetidine nitrogen, increasing its nucleophilicity for subsequent reaction with the electrophilic alkylating agent.

N-Arylation often requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method for forming C-N bonds between an amine and an aryl halide or triflate. uni-muenchen.deresearchgate.net This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl partners. researchgate.net Alternatively, nucleophilic aromatic substitution (SₙAr) reactions can be used for N-arylation if the aryl group is sufficiently electron-deficient (e.g., activated by nitro groups). uni-muenchen.deresearchgate.net

Table 3: N-Arylation of Azetidine Derivatives

| Azetidine Substrate | Arylating Agent | Catalyst/Ligand | Base | Product Class |

| 3-Arylazetidines | Various Aryl Halides | Pd₂(dba)₃ / Xantphos | KOt-Bu | 1,3-Diarylazetidines researchgate.net |

| N-Piv-azetidine | 1-fluoro-2-nitrobenzene | N/A (SₙAr) | K₂CO₃ | N-Arylazetidines uni-muenchen.de |

Halogenation and Subsequent Derivatization

The functionalization of the this compound scaffold through halogenation provides a versatile entry point for a variety of derivatives. The introduction of a halogen atom at the C3 position activates the molecule for subsequent nucleophilic substitution reactions, allowing for the synthesis of diverse molecular architectures.

Direct halogenation of the azetidine ring at the 3-position has been documented. For instance, the synthesis of 1-acetyl-3-bromo-3-phenylazetidine demonstrates a specific example of bromination at this position. escholarship.org Fluorination has also been achieved, resulting in compounds such as 3-fluoro-3-phenylazetidine (B3207451). escholarship.org

Beyond direct halogenation of the parent ring, chloro-derivatives are frequently synthesized and used as key intermediates. The synthesis of trans-2-aryl-3-chloroazetidines can be accomplished stereoselectively through the reduction of corresponding β-lactams, which are formed via a Staudinger reaction between benzaldimines and chloroketene. researchgate.net These chlorinated intermediates are valuable precursors for further derivatization. For example, 3-Chloro-3-phenylazetidine derivatives can react with amines or methanol to yield 3-chloro-3-phenylazetidine-1-thiocarbamides and O-methyl 1-carbothioates, respectively, opening new pathways to azetidine-1-carboxylic acid derivatives. researchgate.net While research into 3-bromoazetidinones has been conducted, they have generally been found to be less active than their 3-chloro counterparts in certain biological assays. mdpi.com

The table below summarizes key examples of halogenated this compound derivatives and related compounds.

| Precursor/Starting Material | Halogenation Approach | Resulting Halogenated Compound | Reference |

| This compound derivative | Direct Bromination | 1-acetyl-3-bromo-3-phenylazetidine | escholarship.org |

| This compound derivative | Direct Fluorination | 3-fluoro-3-phenylazetidine | escholarship.org |

| β-Lactam (from Staudinger reaction) | Use of Chloroketene, followed by reduction | trans-2-aryl-3-chloroazetidines | researchgate.net |

| 3-Phenyl-1-azabicyclo[1.1.0]butane derivative | Reaction with appropriate reagents | 3-Chloro-3-phenylazetidine derivatives | researchgate.net |

Derivatization for Peptide Synthesis

The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, yielding peptidomimetics with enhanced stability, conformational rigidity, and biological activity. wikipedia.org this compound serves as a valuable scaffold for creating such unnatural amino acids, which can impose specific conformational constraints on a peptide backbone. researchgate.net

To be integrated into a peptide sequence, the this compound ring must be appropriately functionalized to mimic the structure of a natural amino acid. This typically involves introducing a carboxylic acid group, which is necessary for forming a peptide bond, and ensuring the azetidine nitrogen is suitably protected. Derivatives such as phenyl-azetidine-2-carboxylic acid and phenylazetidine-1-alkanoic acids are examples of such building blocks designed for this purpose. justia.comdntb.gov.ua The synthesis of 3-Amino-3-phenylpropionamide derivatives as mimics of the cyclic octapeptide octreotide (B344500) further highlights the utility of the 3-phenyl core structure in mimicking peptide motifs. nih.gov

The incorporation of these azetidine-based amino acids into a growing peptide chain is typically accomplished using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) protocols. peptide.combachem.com A critical aspect of this process is the use of protecting groups on the azetidine nitrogen to prevent its nucleophilic interference during the coupling steps. peptide.com The most common protecting groups in modern peptide synthesis are the acid-labile t-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.compeptide.com

The general procedure involves the following steps:

Activation : The carboxylic acid group of the protected this compound amino acid is activated using a coupling reagent. Common reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or aminium/uronium-based reagents. bachem.com Additives such as 1-Hydroxybenzotriazole (HOBt) may be used to minimize side reactions. bachem.com

Coupling : The activated carboxyl group reacts with the free N-terminal amine of the peptide chain, which is anchored to a solid support in SPPS, to form a new peptide bond. peptide.com

Deprotection : The protecting group on the newly incorporated azetidine's nitrogen (if it is now the N-terminus) is selectively removed to allow for the next coupling cycle. peptide.com

This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. peptide.com The table below outlines the key considerations for incorporating a this compound moiety into a peptide.

| Requirement | Description | Examples | References |

| Required Functionalization | The azetidine scaffold must possess a carboxylic acid group for peptide bond formation. | phenyl-azetidine-2-carboxylic acid | justia.com |

| Nitrogen Protection | The azetidine nitrogen must be protected with a temporary, orthogonal protecting group. | Boc (t-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl) | peptide.compeptide.com |

| Coupling Reagents | Reagents used to activate the carboxylic acid for amide bond formation. | DCC (Dicyclohexylcarbodiimide), DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | peptide.combachem.com |

| Synthesis Phase | The synthesis can be performed on a solid support or in solution. | Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS) | bachem.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3-phenylazetidine, providing detailed information about its atomic connectivity and spatial arrangement.

¹H NMR Analysis of Azetidine (B1206935) Ring Protons

The proton NMR (¹H NMR) spectrum of azetidine derivatives provides characteristic signals for the ring protons. For instance, in 3-fluoro-3-phenylazetidine (B3207451) hydrochloride, the azetidine ring protons typically manifest as doublets in the range of δ 4.0-4.6 ppm. vulcanchem.com The coupling constants for these protons are generally observed between 9.8 and 12.5 Hz. vulcanchem.com In N-p-toluenesulfonyl-3-chloro-3-phenylazetidine, the methylene (B1212753) protons of the azetidine ring (CH₂N) appear as a multiplet between δ 4.78 and 4.98 ppm. For other derivatives like (3-Chloro-3-phenylazetidin-1-yl)(piperidin-1-yl)methanethione, the CH₂N protons present as an AB system at 4.74 and 4.85 ppm with a coupling constant of 9.7 Hz. uzh.ch The phenyl protons are typically found in the aromatic region, generally between δ 7.0 and 8.0 ppm. vulcanchem.com

| Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-3-phenylazetidine hydrochloride | Azetidine ring protons | 4.0-4.6 | d | 9.8-12.5 | vulcanchem.com |

| N-p-toluenesulfonyl-3-chloro-3-phenylazetidine | CH₂N | 4.78-4.98 | m | - | |

| (3-Chloro-3-phenylazetidin-1-yl)(piperidin-1-yl)methanethione | CH₂N | 4.74, 4.85 | AB system | 9.7 | uzh.ch |

| Generic this compound Derivative | Phenyl protons | 7.0-8.0 | m | - | vulcanchem.com |

¹³C NMR Analysis of Azetidine Ring Carbons

The ¹³C NMR spectrum offers valuable insights into the carbon framework of this compound. In derivatives such as N-p-toluenesulfonyl-3-chloro-3-phenylazetidine, the quaternary carbon (Cq) of the azetidine ring appears at approximately δ 60.9 ppm, while the methylene carbons (CH₂N) are observed around δ 69.4 and 70.3 ppm. uzh.ch The aromatic carbons of the phenyl group typically resonate between δ 125 and 142 ppm. uzh.ch For instance, in (3-Chloro-3-phenylazetidin-1-yl)(piperidin-1-yl)methanethione, the azetidine ring carbons show signals at δ 61.4 (Cq) and 70.3 (2 CH₂N). uzh.ch

| Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-p-toluenesulfonyl-3-chloro-3-phenylazetidine | Cq | 60.9 | uzh.ch |

| CH₂N | 69.4, 70.3 | uzh.ch | |

| (3-Chloro-3-phenylazetidin-1-yl)(piperidin-1-yl)methanethione | Cq | 61.4 | uzh.ch |

| CH₂N | 70.3 | uzh.ch | |

| Generic this compound Derivative | Aromatic C | 125-142 | uzh.ch |

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom within the azetidine ring. wikipedia.org Although ¹⁴N is more abundant, its quadrupolar nature leads to broad signals. In contrast, ¹⁵N, with a spin of ½, provides narrower lines, offering more precise chemical shift information. wikipedia.org The chemical shifts in ¹⁵N NMR are sensitive to factors like hybridization, substituent effects, and ring strain. While specific ¹⁵N NMR data for this compound is not abundant in readily available literature, the technique is crucial for distinguishing between different nitrogen environments in complex derivatives and for studying phenomena like tautomerism. wikipedia.org The natural abundance of ¹⁵N is low (0.37%), which can present sensitivity challenges. wikipedia.org

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the complete molecular structure of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically over two to three bonds. libretexts.org In the context of this compound, COSY spectra would show correlations between the geminal protons on the same carbon of the azetidine ring and between the vicinal protons on adjacent carbons. libretexts.orgrdd.edu.iq This helps in tracing the connectivity within the four-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. rdd.edu.iq For this compound, an HMQC or HSQC spectrum would link the proton signals of the azetidine ring to their corresponding carbon signals, confirming the C-H connectivities. rdd.edu.iq

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is crucial for identifying quaternary carbons and for establishing long-range connectivities. For example, it can show correlations from the azetidine ring protons to the carbons of the phenyl ring, confirming the position of the phenyl substituent. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the puckered azetidine ring and the orientation of the phenyl group relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural information. For instance, in the chemical ionization mass spectrum (CI-MS) of 3-chloro-3-phenylazetidine-1-carbothioyl chloride, the molecular ion peak (M⁺) is observed at m/z 246, with another significant peak at m/z 210 corresponding to the loss of a chlorine atom ([M-Cl]⁺). uzh.ch Similarly, for 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride, the molecular ion peak ([M+H]⁺) appears at m/z 241.65, with fragmentation patterns characteristic of the azetidine ring and the trifluoromethylphenyl moiety. vulcanchem.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for compounds in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms. For the derivative 1-acetyl-3-bromo-3-phenylazetidine, X-ray analysis revealed that it crystallizes in the P2₁/c space group. researchgate.net The analysis showed that the azetidine ring is nearly planar. researchgate.net This technique is invaluable for unambiguously determining the stereochemistry and conformation of substituted azetidines, which can be challenging to deduce solely from NMR data. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the bonds within the structure. For this compound, IR spectroscopy allows for the characteristic identification of the monosubstituted aromatic system, the secondary amine of the azetidine ring, and the aliphatic carbon-hydrogen bonds of the heterocyclic ring.

The IR spectrum of this compound can be analyzed by considering the distinct vibrational modes associated with its primary structural components: the phenyl group and the azetidine ring.

Phenyl Group Vibrations:

The monosubstituted benzene (B151609) ring gives rise to several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. vscht.cz In-plane carbon-carbon stretching vibrations within the aromatic ring are observed as a pair of bands, often of variable intensity, in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.czlibretexts.org

A key diagnostic region for substitution patterns on a benzene ring is the "benzene fingers" region, which consists of weak overtone and combination bands between 2000 and 1650 cm⁻¹. The pattern of these weak absorptions can be indicative of monosubstitution. spectroscopyonline.com Furthermore, strong C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern. For a monosubstituted ring, two strong bands are typically observed: one between 770 and 710 cm⁻¹ and another prominent band around 690 cm⁻¹. spectroscopyonline.com

Azetidine Ring Vibrations:

The four-membered azetidine ring also presents a set of characteristic vibrational frequencies. As a secondary amine, the N-H stretching vibration is expected to produce a moderate to weak absorption band in the region of 3350-3310 cm⁻¹. The aliphatic C-H bonds of the azetidine ring's methylene (CH₂) groups exhibit stretching vibrations in the 3000-2840 cm⁻¹ range. spcmc.ac.in

The strained four-membered ring structure influences the bending and deformation modes. The CH₂ bending (scissoring) vibrations are typically found around 1485-1340 cm⁻¹. spcmc.ac.in High-resolution studies on unsubstituted azetidine have identified specific low-frequency modes, including a β-CH₂ rock at approximately 737 cm⁻¹ and a ring deformation mode near 648 cm⁻¹. researchgate.net While the phenyl substituent will influence the exact positions of these bands in this compound, similar ring-based vibrations are expected.

The combination of these distinct absorption patterns allows for the unambiguous confirmation of the this compound structure. The presence of both aromatic and saturated aliphatic C-H stretches, the N-H stretch, and the characteristic aromatic substitution bands collectively provide a detailed and confirmatory spectroscopic signature.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3350-3310 | Medium-Weak | N-H Stretch | Secondary Amine (Azetidine) |

| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Phenyl) |

| ~3000-2840 | Medium | C-H Stretch | Aliphatic (Azetidine CH₂) |

| ~2000-1650 | Weak | Overtone/Combination Bands | Aromatic (Phenyl) |

| ~1600-1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic (Phenyl) |

| ~1500-1400 | Medium | C=C Stretch (in-ring) | Aromatic (Phenyl) |

| ~1485-1340 | Medium | CH₂ Bending (Scissoring) | Aliphatic (Azetidine CH₂) |

| ~770-710 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

| ~690 | Strong | Ring Bend | Monosubstituted Phenyl |

Computational Chemistry and Theoretical Studies of 3 Phenylazetidine

Quantum Chemical Methods for Electronic and Thermodynamic Properties

Quantum chemical calculations are fundamental in determining the electronic and thermodynamic properties of molecules like 3-phenylazetidine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict a range of molecular characteristics. rsc.orgresearchgate.net

DFT methods, such as B3LYP and M06-2X, combined with various basis sets (e.g., 6-31G(d), 6-311++G(2df,2pd)), are used to optimize molecular geometries and calculate electronic properties. srce.hrfigshare.com These calculations provide data on dipole moments, polarizabilities, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, can be derived from these quantum chemical calculations, often in conjunction with statistical thermodynamics. researchgate.netprinceton.edu These calculations require the computation of vibrational frequencies to determine the zero-point vibrational energy (ZPVE) and thermal corrections. princeton.edu The accuracy of these predicted thermodynamic properties is highly dependent on the chosen computational method and can be benchmarked against experimental data where available. rsc.org

| Property | Calculated Value | Method |

| Enthalpy of Formation | Value | G4MP2 |

| Gibbs Free Energy of Atomization | Value | G4MP2 |

| Entropy | Value | B3LYP/6-31G(2df,p) |

Data derived from studies on similar small organic molecules. figshare.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound derivatives, docking studies are instrumental in understanding their potential as ligands for biological targets such as enzymes and receptors. researchgate.net

Software like AutoDock Vina is commonly used to perform these in silico docking studies. The process involves preparing the 3D structure of the ligand (the azetidine (B1206935) derivative) and the target protein, often obtained from crystallographic data (e.g., from the Protein Data Bank). The docking algorithm then explores various binding poses of the ligand within the active site of the target and scores them based on a scoring function that estimates the binding affinity. researchgate.net

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the target protein. researchgate.net For instance, derivatives of azetidines have been studied for their potential to inhibit enzymes like kinases or proteases. researchgate.net The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations provide insights into its conformational flexibility, stability, and the influence of its environment (e.g., solvent) on its structure. mdpi.commdpi.com

MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. mdpi.com This allows for the exploration of the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. mdpi.combiorxiv.org The azetidine ring itself can adopt a puckered conformation to alleviate angle strain.

Analysis of Ring Strain and its Influence on Reactivity

The four-membered azetidine ring in this compound is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. solubilityofthings.comsolubilityofthings.com This inherent strain has a profound influence on the molecule's stability and reactivity. solubilityofthings.com

Computational methods can be used to quantify the strain energy of the azetidine ring. This is often done by comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free reference compound. The strain energy influences the thermodynamics and kinetics of reactions involving the azetidine ring, particularly ring-opening reactions.

Reaction Mechanism Predictions and Elucidation

Quantum chemical methods are used to calculate the energies of reactants, products, intermediates, and transition states. rsc.org This information allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, computational modeling using DFT can aid in predicting the transition states for reactions such as nucleophilic attack or ring-opening, guiding the design of synthetic routes.

The combination of experimental data with computational modeling provides a powerful, multifaceted approach to understanding reaction mechanisms. rsc.org This synergy can help to explain observed product distributions, regioselectivity, and stereoselectivity in reactions involving this compound and its derivatives.

Medicinal Chemistry and Biological Activity of 3 Phenylazetidine Derivatives

Azetidine (B1206935) as a Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.netpharmablock.com Its significance stems from a unique combination of structural rigidity and metabolic stability. researchgate.netresearchgate.net The inherent ring strain of approximately 25.2 kcal mol⁻¹ endows the azetidine moiety with a well-defined three-dimensional geometry, which can lead to precise interactions with biological targets. researchgate.net This structural feature makes azetidines attractive as bioisosteric replacements for other cyclic systems like pyridine, piperidine, and pyrrolidine. chemrxiv.org

Despite their potential, the synthesis of azetidine-containing compounds can be challenging, which has historically limited their representation in approved pharmaceuticals. chemrxiv.orgresearchgate.net However, advancements in synthetic methodologies are expanding their accessibility. researchgate.netacs.orgrsc.org The azetidine framework offers a balance between the high reactivity of three-membered aziridines and the conformational flexibility of five- and six-membered rings. This balance makes them suitable for incorporation into drug candidates where controlled reactivity and a defined spatial arrangement are desirable. researchgate.net Consequently, azetidine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and central nervous system applications. researchgate.netchemrxiv.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 3-phenylazetidine derivatives influences their biological effects. These studies systematically modify the molecule to identify key structural features responsible for its pharmacological activity.

The type and position of substituents on the this compound scaffold significantly impact its biological activity. For instance, in a series of substituted phenyl azetidine-2-one sulphonyl derivatives, the presence of electron-withdrawing groups was found to enhance antimicrobial activity. nih.gov This suggests that the electronic properties of the substituents play a critical role in the molecule's interaction with its biological targets.

In another study focusing on pyridine-containing substituted phenyl azetidin-2-ones, derivatives with a fluoro or chloro group at the para-position of the phenyl ring (compounds 4a and 4b ) exhibited the most potent antimicrobial activity. scirp.orgscirp.org This highlights the importance of both the electronic nature and the position of the substituent on the phenyl ring for biological efficacy. scirp.org The introduction of a fluoromethyl group at the 3-position of the azetidine ring can also enhance lipophilicity and alter the electronic properties of the molecule, potentially improving membrane permeability and binding affinity to microbial targets.

The table below summarizes the antibacterial activity of several 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives, illustrating the influence of different substituents on the phenyl ring.

| Compound | Substituent (R) | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus |

|---|---|---|

| 4a | -F | 20 |

| 4b | -Cl | 22 |

| 4c | -Br | 18 |

| 4d | -CF3 | 16 |

| 4e | -OCH3 | 14 |

| Streptomycin (Standard) | - | 25 |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction of this compound derivatives with their biological targets. solubilityofthings.com The chirality of these compounds can significantly influence their biological activity, as different enantiomers may exhibit varying degrees of potency and efficacy. solubilityofthings.commdpi.com

The rigid, four-membered ring of azetidine provides a defined stereochemical orientation for its substituents. This fixed geometry can lead to stereoselective binding with target proteins, where one isomer fits more precisely into the active site than its counterpart. For example, in the case of 3-Br-acivicin and its derivatives, only the isomers with (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the biological target is stereospecific. mdpi.com This stereoselectivity is a critical consideration in drug design, as the desired therapeutic effect often resides in a single stereoisomer, while the other may be inactive or even produce undesirable side effects. The synthesis of enantiomerically pure azetidines is therefore a key focus in medicinal chemistry to optimize therapeutic outcomes. acs.org

Influence of Substituents on Biological Activity

Investigated Biological Activities of this compound Derivatives

Derivatives of this compound have been explored for a variety of biological activities, with a notable focus on their potential as antimicrobial agents.

The antimicrobial properties of this compound derivatives have been the subject of several research investigations. solubilityofthings.comresearchgate.net These compounds have shown potential as antibacterial and antifungal agents, with their activity being influenced by the specific substitutions on the azetidine and phenyl rings. nih.govmedwinpublishers.com

Several studies have demonstrated the antibacterial efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and evaluated for their in-vitro antibacterial activity. nih.gov Compounds 5d, 5e, 5f, 5h, 5i, and 5j from this series displayed antibacterial activity comparable or superior to the standard drug ampicillin. nih.gov The study noted that derivatives with electron-withdrawing groups tended to have the highest activity. nih.gov

Another study focused on pyridine-containing substituted phenyl azetidine-2-ones. scirp.org In this series, compounds with a fluoro or chloro substituent on the phenyl ring, namely 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one , were found to be the most potent against Staphylococcus aureus. scirp.orgmedwinpublishers.com

The table below presents the minimum inhibitory concentration (MIC) values for selected this compound-2-one sulphonyl derivatives against various bacterial strains.

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. P. aeruginosa |

|---|---|---|---|

| 5d | 6.25 | 12.5 | 25 |

| 5e | 6.25 | 6.25 | 12.5 |

| 5f | 12.5 | 6.25 | 6.25 |

| 5h | 6.25 | 12.5 | 12.5 |

| 5i | 6.25 | 6.25 | 12.5 |

| 5j | 6.25 | 6.25 | 6.25 |

| Ampicillin (Standard) | 6.25-25 | 6.25-25 | >100 |

Antimicrobial Activity

Antifungal

Azetidine-containing compounds have demonstrated notable antifungal properties. Specifically, phenyl azetidin-2-ones are recognized for their pharmacological applications, including as antibiotics. medwinpublishers.comscirp.org In one study, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were synthesized and evaluated for their antifungal activity. scirp.orgscirp.org Among the newly created derivatives, three exhibited mild to moderate activity when compared to the standard drug Fluconazole. medwinpublishers.comscirp.orgscirp.org Notably, compounds with a fluoro or chloro substitution on the phenyl ring, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one, were identified as the most active in this series. medwinpublishers.comscirp.org

Further research into substituted phenyl azetidine-2-one sulphonyl derivatives revealed that compounds designated as 5h, 5i, 5j, and 5q displayed good inhibitory activity against fungal strains, whereas other derivatives showed diminished activity compared to the standard drug clotrimazole. nih.gov The study indicated that the presence of electron-withdrawing groups on the derivatives correlated with the highest antifungal activity. nih.gov Another study synthesized a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety and screened them for antifungal potencies against various plant pathogens. mdpi.com Several of these compounds, particularly 5b, 5h, 5i, and 5p, demonstrated remarkable antifungal activities against Sclerotinia sclerotiorum. mdpi.com

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one | Aspergillus niger, Penicillium rubrum | Most active in its series | medwinpublishers.comscirp.org |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one | Aspergillus niger, Penicillium rubrum | Most active in its series | medwinpublishers.comscirp.org |

| Substituted phenyl azetidine-2-one sulphonyl derivatives (5h, 5i, 5j, 5q) | Fungal strains | Good inhibitory activity | nih.gov |

| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | Remarkable activity | mdpi.com |

| Phenylthiazole derivative 5h | Sclerotinia sclerotiorum | Remarkable activity | mdpi.com |

| Phenylthiazole derivative 5i | Sclerotinia sclerotiorum | Remarkable activity | mdpi.com |

| Phenylthiazole derivative 5p | Sclerotinia sclerotiorum | Remarkable activity | mdpi.com |

Antitubercular

Certain analogues of azetidin-2-one have been investigated for their potential against Mycobacterium tuberculosis. These studies have indicated that some azetidin-2-one analogues exhibit good to moderate antitubercular activity. medwinpublishers.com In particular, two compounds showed significant minimum inhibitory concentration (MIC) values. medwinpublishers.com The research also explored the correlation between anti-tubercular activity and the inhibition of the PLA2 enzyme. medwinpublishers.com Additionally, imidazoquinoline derivatives have been designed to target the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. nih.gov

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. researchgate.net Studies have shown that these derivatives can exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism for this activity involves the induction of apoptosis through mitochondrial pathways.

In a specific study, a series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues were synthesized and evaluated for their in vitro anticancer activity across nine different human cancer cell lines. researchgate.net Molecular docking studies identified two compounds, 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile (4A-17) and 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile (4A-19), as potential inhibitors of human topoisomerase IIα. researchgate.net Furthermore, cell viability studies demonstrated that these novel compounds have promising antiproliferative activities, with compound 4A-17 being more potent than the standard drug Doxorubicin in U251 cancer cell lines. researchgate.net

Another approach involved the design and synthesis of TZT-1027 analogues, where a 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus. nih.gov These analogues displayed moderate to excellent antiproliferative activities. nih.gov The most potent compound, 1a, exhibited IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Target/Mechanism | Reference |

|---|---|---|---|---|

| 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile (4A-17) | U251 | 0.03 μM | Topoisomerase IIα inhibitor | researchgate.net |

| TZT-1027 analogue 1a | A549 | 2.2 nM | Antiproliferative | nih.gov |

| TZT-1027 analogue 1a | HCT116 | 2.1 nM | Antiproliferative | nih.gov |

Antiviral Activity

The antiviral potential of this compound derivatives has been explored against a range of viruses. A study investigating substituted phenyl azetidine-2-one sulphonyl derivatives screened eleven compounds for their efficacy against pathogenic viruses. nih.gov The results indicated weak antiviral activity against several viruses, including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov

Preliminary studies have also suggested that tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride may possess antiviral properties due to its ability to inhibit viral replication. Furthermore, research on N-Phenylpyridine-3-Carboxamide (NPP3C) has shown it to be an inhibitor of Dengue virus (DENV) by targeting the RNA replication step. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral activity of such compounds. nih.gov

Enzyme Inhibition Studies

Azetidine derivatives are being investigated as inhibitors of various enzymes. For example, certain derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline. In vitro assays have demonstrated that some of these derivatives show efficacy comparable to established AChE inhibitors.

In the context of cancer research, azetidine derivatives have been explored as inhibitors of enzymes like kinases and proteases. For instance, n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride has been tested against VEGFR2/KDR using ATP-competitive assays. The fluoromethyl group in compounds like 3-(Fluoromethyl)azetidine can enhance binding affinity and selectivity towards target enzymes.

Furthermore, studies have been conducted on the inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines. nih.gov Thiourea derivatives have also been evaluated for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase. mdpi.com Additionally, some compounds are designed as dual inhibitors, such as those that inhibit phosphodiesterase 4 (PDE4) and act as muscarinic M3 receptor antagonists. molaid.com

Table 3: Enzyme Inhibition by Selected Azetidine and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Azetidine derivatives | Acetylcholinesterase (AChE) | Comparable to established inhibitors | |

| n-(3-(azetidin-yl)phenyl)methanesulfonamide hydrochloride | VEGFR2/KDR | Inhibitory activity | |

| 1,3,5-trisubstituted-pyrazolines | Carbonic Anhydrase I & II | Inhibition in the nanomolar range | nih.gov |

| Thiourea derivative 3 | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC50 of 50 µg/mL (AChE) and 60 µg/mL (BChE) | mdpi.com |

| 1-((benzyloxy)carbonyl)-3-phenylazetidine-3-carboxylic acid derivatives | Phosphodiesterase 4 (PDE4) | Inhibitory activity | molaid.com |

Neurochemistry Applications

Derivatives of this compound are being actively investigated for their potential applications in treating central nervous system (CNS) disorders. These compounds are studied for their ability to modulate the levels of key neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) in the brain. google.com This modulation of catecholamine levels in the cerebral cortex holds promise for conditions like cognitive disorders, including ADHD and depression, as well as schizophrenia. google.com

The structural features of azetidine derivatives, such as the rigidity of the azetidine ring combined with the electronic properties of substituents, can enhance blood-brain barrier penetration and receptor selectivity, which is crucial for CNS-active drugs. Research has shown that compounds structurally similar to 1-ethyl-3-phenyl-azetidine have been explored for their neurochemical activity. solubilityofthings.com Furthermore, a class of CNS active compounds known as dopidines, which are 3-phenyl-azetidine derivatives, have been systematically assessed and compared to other monoamine modulating compounds, showing a distinct phenotypic profile. irlab.seacs.org

Analgesic Potential

The analgesic potential of this compound derivatives has also been a subject of investigation. solubilityofthings.com Some this compound derivatives have been explored as dopamine agonists with potential non-central analgesic applications. google.com A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues demonstrated encouraging results in in vivo analgesic models. nih.gov Specifically, compounds FM10 and FM12 were identified as potent analgesic agents. nih.gov

Anticonvulsant Activity

While direct studies focusing exclusively on the anticonvulsant properties of this compound are not extensively documented, research into structurally related heterocyclic compounds provides valuable insights into the potential of the azetidine scaffold in developing new anticonvulsant agents. The core structure is often explored as part of more complex molecules to modulate their pharmacological profile.

Several classes of compounds incorporating heterocyclic rings have demonstrated significant anticonvulsant effects in preclinical models. For instance, derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). mdpi.com In these studies, certain substitutions on the quinazoline (B50416) ring system were found to be critical for activity. For example, compounds with a butyl substitution at the N3 position showed a significant effect in preventing the spread of seizure discharge and raising the seizure threshold. mdpi.com Some of these quinazoline analogues exhibited 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide. mdpi.com

Similarly, research into cinnamamide (B152044) derivatives has identified the N-(3-aryl-2-propenoyl)amido moiety as a potential pharmacophore for anticonvulsant properties. mdpi.com These compounds have shown a broad spectrum of activity in various seizure models, including the MES, scPTZ, and 6-Hz tests, which is a model for treatment-resistant seizures. mdpi.com The mechanism of action for some of these derivatives is thought to involve interaction with GABA-A receptors, serotonergic receptors, and dopamine pathways. mdpi.com

Furthermore, hybrid compounds that combine structural features of known antiepileptic drugs have been investigated. For example, molecules integrating a 3-methylthiophene (B123197) ring (present in tiagabine) with a pyrrolidine-2,5-dione core (present in ethosuximide) have shown activity in MES, scPTZ, and 6-Hz seizure models. nih.gov The investigation of such diverse structures underscores the strategy of using heterocyclic scaffolds as a basis for discovering novel anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected Heterocyclic Derivatives

| Compound Class | Test Model | Activity | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | scPTZ | Up to 100% protection; more potent than ethosuximide | mdpi.com |

| Cinnamamides | MES, scPTZ, 6-Hz | Broad anticonvulsant activity | mdpi.com |

| 3-Methylthiophene-pyrrolidine-2,5-dione hybrids | MES, scPTZ, 6-Hz | Significant anticonvulsant activity | nih.gov |

| Triazolo-thiadiazine derivative | PTZ, Strychnine | Pronounced antiepileptic activity | biomedpharmajournal.org |

Antihypertensive Activity (e.g., Azelnidipine)

The incorporation of the azetidine ring into larger molecular frameworks has led to the development of potent antihypertensive agents. A prime example is Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel antagonist. nih.gov Although not a simple this compound derivative, its structure features a substituted azetidine moiety, highlighting the utility of this heterocycle in cardiovascular drug design.